
(5-Methoxy-2-phenylbenzofuran-7-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-phenylbenzofuran-7-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the intramolecular photochemical Wittig reaction is a method used to synthesize benzofuran derivatives . This reaction typically involves the use of photochemical conditions to achieve the desired cyclization with fewer by-products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its industrial production.
化学反応の分析
Types of Reactions
(5-Methoxy-2-phenylbenzofuran-7-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding aldehydes or carboxylic acids, while reduction may yield alcohols or hydrocarbons.
科学的研究の応用
(5-Methoxy-2-phenylbenzofuran-7-yl)methanol has several scientific research applications, including:
作用機序
The mechanism of action of (5-Methoxy-2-phenylbenzofuran-7-yl)methanol involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to interact with enzymes and receptors involved in various biological processes
類似化合物との比較
Similar Compounds
(5-Methoxypyridine-2-yl)methanol: This compound has a similar methoxy and methanol functional group but differs in the core structure, which is a pyridine ring instead of a benzofuran ring.
Benzofuran-based pyrazoline-thiazoles: These compounds have a benzofuran core but are modified with pyrazoline and thiazole groups, which confer different biological activities.
Uniqueness
(5-Methoxy-2-phenylbenzofuran-7-yl)methanol is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
特性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
(5-methoxy-2-phenyl-1-benzofuran-7-yl)methanol |
InChI |
InChI=1S/C16H14O3/c1-18-14-7-12-9-15(11-5-3-2-4-6-11)19-16(12)13(8-14)10-17/h2-9,17H,10H2,1H3 |
InChIキー |
JKOPIKBYEOICHX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)C=C(O2)C3=CC=CC=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


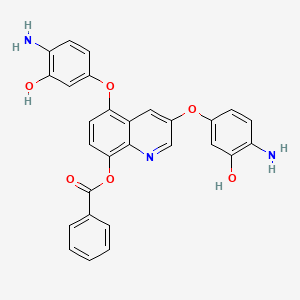
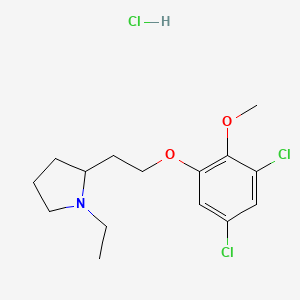
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B12899972.png)
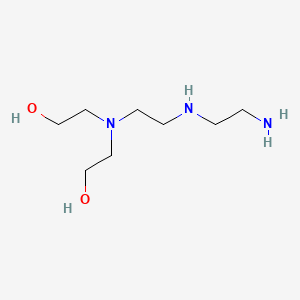
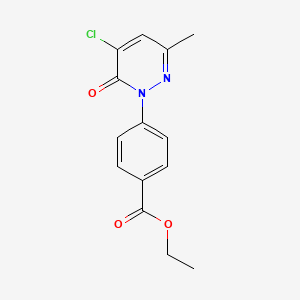
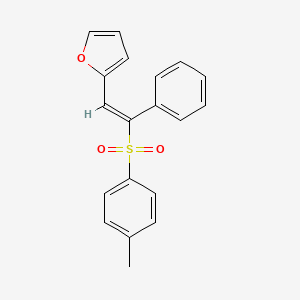
![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)
![N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide](/img/structure/B12900003.png)
![8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12900009.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)
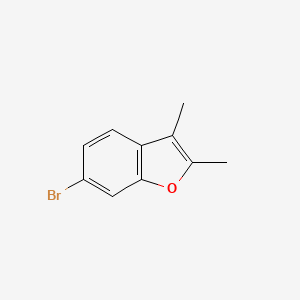
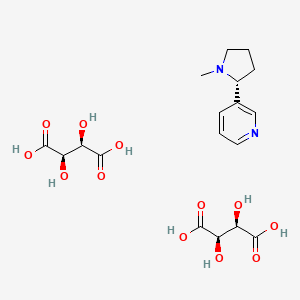

![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
